molecular formula C19H15NO3 B2436078 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one CAS No. 361166-50-9

2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2436078
CAS No.: 361166-50-9
M. Wt: 305.333
InChI Key: HNJRSNVHGFAAFV-UHFFFAOYSA-N
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Description

2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: the 1,2,3,4-tetrahydroquinoline and the 4H-chromen-4-one (chromanone) scaffolds. The tetrahydroquinoline core is a prevalent structural motif in numerous bioactive molecules and is found in compounds with a wide spectrum of activities, including anticancer, antibacterial, antifungal, antiviral, and antihypertensive properties . The chromanone unit is similarly recognized as a versatile scaffold in drug design, with its derivatives demonstrating significant pharmacological potential such as anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The strategic fusion of these two subunits in a single molecule creates a novel chemical entity with potential for multi-targeting or enhanced biological activity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for the development of new therapeutic agents targeting various diseases. Its specific mechanism of action would be dependent on the final molecular target under investigation, but it holds promise for several research avenues, including oncology, infectious diseases, and central nervous system disorders. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-16-12-18(23-17-10-4-2-8-14(16)17)19(22)20-11-5-7-13-6-1-3-9-15(13)20/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRSNVHGFAAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one typically involves the condensation of 1,2,3,4-tetrahydroquinoline with a chromenone derivative under specific reaction conditions. One common method involves the use of acetonitrile as a solvent and glyoxylic acid monohydrate as a reagent. The reaction mixture is stirred at room temperature for an extended period, often 48 hours, to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline and chromenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline and chromenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and chromenone compounds.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of 4H-chromenes exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the efficacy of chromene derivatives against different cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown promising results against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Neuroprotective Effects

Given the structural similarity to other bioactive compounds, there is interest in exploring its neuroprotective effects. Compounds containing chromenone structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that such compounds can enhance acetylcholine levels by inhibiting its breakdown .

Synthetic Applications

Building Block in Organic Synthesis

Due to its complex structure and functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with potential pharmaceutical applications. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—allows chemists to modify its structure for specific applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated against breast cancer cellsInduced apoptosis and inhibited cell growth significantly (IC50 < 10 µM)
Antimicrobial EvaluationTested against E. coli and S. aureusShowed inhibition zones comparable to standard antibiotics
Neuroprotective StudyAssessed for acetylcholinesterase inhibitionDemonstrated IC50 values below 5 µM, indicating strong inhibitory activity

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler analog with similar structural features but lacking the chromenone moiety.

    Chromen-4-one: The chromenone core structure without the tetrahydroquinoline component.

    2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: A derivative with additional functional groups that may exhibit different biological activities.

Uniqueness

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is unique due to its combined structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is a hybrid molecule that combines elements of tetrahydroquinoline and chromone structures. This molecular design suggests potential biological activities, particularly in the fields of neuroprotection and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H16N2O2C_{19}H_{16}N_{2}O_{2}, with a molecular weight of 304.34 g/mol. The structure features a chromone moiety linked to a tetrahydroquinoline carbonyl group, which may influence its interaction with biological targets.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound through its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's disease.

  • Inhibition Assays : The compound exhibited IC50 values of 0.47 μM for AChE and 0.18 μM for BuChE, indicating strong inhibitory activity compared to standard drugs .

2. Antioxidant Activity

The compound has shown significant antioxidant properties, which are essential for protecting cells from oxidative stress.

  • Total Antioxidant Capacity : In assays measuring total antioxidant capacity (TAC), the compound demonstrated a Trolox equivalent value that suggests robust antioxidant activity .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines.

  • Cytotoxicity Assays : In vitro studies using the MTT assay revealed that the compound exhibits cytotoxic effects on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 0.99 μM to 2.06 μM depending on the cell line tested .
Cell LineIC50 (μM)
HeLa0.403
MCF-70.99
NCI-H4602.06

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of AChE and BuChE can help increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Antioxidant Defense : By scavenging free radicals, the compound may protect neuronal cells from damage associated with oxidative stress.
  • Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, disrupting their proliferation .

Case Studies

Several studies have explored the biological activity of similar compounds derived from chromone and tetrahydroquinoline structures:

  • Study on Tacrine Derivatives : Modified tacrine derivatives showed multifaceted biological activities including AChE inhibition and antioxidant effects similar to those observed in our compound .
  • Hybrid Molecules : Research on molecular hybrids targeting tubulin polymerization revealed that structural modifications can enhance anticancer properties through specific binding interactions at the colchicine site .

Q & A

Q. Methodological Answer

  • X-Ray Crystallography : Resolves stereochemistry (e.g., C21H18ClN, orthorhombic crystal system, Z = 4) .
  • HPLC-MS : Quantifies purity (>95%) and detects isomers using C18 columns (acetonitrile/water gradient).
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chromen-4-one carbonyl at δ 177.5 ppm) .

What strategies can mitigate the formation of cis/trans isomeric mixtures in tetrahydroquinoline derivatives?

Q. Advanced Experimental Design

  • Steric Hindrance : Use bulky substituents (e.g., biphenyl groups) to favor trans-isomers via chair-like transition states .
  • Catalyst Tuning : Acidic ionic liquids reduce isomerization by stabilizing intermediates through H-bonding .
  • Dynamic Kinetic Resolution : Combine chiral catalysts (e.g., BINOL-phosphoric acids) with enzymes to shift equilibrium toward single isomers .

What in vitro models are appropriate for evaluating the biological activity of tetrahydroquinoline-chromenone compounds?

Q. Basic Research Focus

  • Antifungal Assays : Use Candida albicans ATCC 10231 in microdilution assays (MIC ≤ 32 µg/mL for 2-phenyl-4H-chromen-4-one) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) confirm selectivity (IC₅₀ > 100 µg/mL for non-toxic derivatives) .

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